2,5-Dibromo-3,4-dibutylthiophene
Description
2,5-Dibromo-3,4-dibutylthiophene (C₁₂H₁₈Br₂S) is a brominated, alkyl-substituted thiophene derivative. Its structure features a thiophene core with bromine atoms at the 2- and 5-positions and butyl groups at the 3- and 4-positions. This compound is pivotal in organic electronics due to its electron-deficient aromatic system, which enhances charge transport properties. It serves as a precursor in the synthesis of conjugated polymers and fluorophores, particularly in Stille coupling reactions to construct donor-π-acceptor (D-π-A) systems for optoelectronic applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) .
Synthetic routes involve coupling 2,5-dibromo-3,4-dinitrothiophene with alkyltin reagents under Stille conditions, followed by reduction and cyclization steps to finalize fluorophores . The butyl substituents improve solubility in organic solvents, facilitating solution-based processing, while bromine atoms enable further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
2,5-dibromo-3,4-dibutylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2S/c1-3-5-7-9-10(8-6-4-2)12(14)15-11(9)13/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJNDTVTUVJCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=C1CCCC)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616717 | |
| Record name | 2,5-Dibromo-3,4-dibutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247088-06-8 | |
| Record name | 2,5-Dibromo-3,4-dibutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,4-dibutylthiophene typically involves the bromination of 3,4-dibutylthiophene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,4-dibutylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Polymerization: It can undergo polymerization reactions to form polythiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Oxidized thiophene derivatives.
Polymerization Products:
Scientific Research Applications
2,5-Dibromo-3,4-dibutylthiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of conductive polymers and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,4-dibutylthiophene involves its interaction with various molecular targets. The bromine atoms and butyl groups influence its reactivity and interactions with other molecules. In polymerization reactions, the compound acts as a monomer, forming polythiophene chains through the formation of carbon-sulfur bonds. The specific pathways and targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Structure : A dihydrofuran ring with bromine at 3,4-positions and phenyl groups at 2,2,5,5-positions (C₂₈H₂₀Br₂O) .
- Key Differences :
- Electronic Properties : The dihydrofuran oxygen introduces lone-pair electrons, reducing aromaticity compared to the thiophene core. This results in lower π-conjugation and altered redox behavior.
- Substituent Effects : Bulky phenyl groups hinder molecular packing, as evidenced by weak C–H⋯H and Br⋯Br interactions in its crystal structure, contrasting with the butyl groups in 2,5-dibromo-3,4-dibutylthiophene, which enhance solubility .
- Applications : Primarily studied for crystallographic behavior due to its rigid, sterically crowded structure, unlike the optoelectronic focus of the thiophene derivative .
2,5-Dibromo-3,4-thiophenedicarboxylic Acid
- Structure : Thiophene ring with bromine at 2,5-positions and carboxylic acid groups at 3,4-positions (C₆H₂Br₂O₄S) .
- Key Differences :
- Polarity and Reactivity : Carboxylic acid groups increase polarity, enabling coordination chemistry (e.g., metal-organic frameworks) and hydrogen bonding, unlike the hydrophobic butyl chains in this compound.
- Synthetic Utility : Used as a ligand or building block for supramolecular assemblies, diverging from the cross-coupling applications of the dibutylthiophene derivative .
2,5-Dibromo-3,4-dinitrothiophene
- Structure : Thiophene with bromine at 2,5-positions and nitro groups at 3,4-positions (C₄Br₂N₂O₄S).
- Key Differences: Electron-Withdrawing Effects: Nitro groups strongly deactivate the thiophene ring, making it less reactive in cross-coupling compared to the alkyl-substituted analog. Synthetic Challenges: Reduction of nitro groups to amines (e.g., for fluorophore synthesis) requires optimized conditions to avoid side reactions, as noted in route A vs. route B comparisons .
Data Table: Comparative Analysis of Key Properties
Research Findings and Trends
- Optoelectronic Performance : this compound-based polymers exhibit higher hole mobility (10⁻³–10⁻² cm²/V·s) than nitro- or carboxylic acid-substituted analogs due to balanced electron deficiency and alkyl-assisted π-stacking .
- Synthetic Optimization : Route B (Suzuki-Miyaura coupling) for 2,5-dibromo-3,4-dinitrothiophene derivatives achieves >70% yield, outperforming route A (<30%) .
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